N-((3-(5-ciclopropilisoxazol-3-il)-1,2,4-oxadiazol-5-il)metil)-4-metiltiofeno-2-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

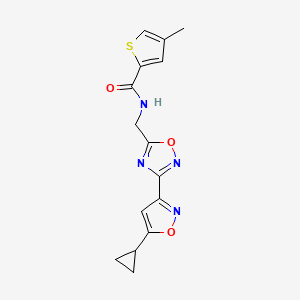

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-methylthiophene-2-carboxamide is a useful research compound. Its molecular formula is C15H14N4O3S and its molecular weight is 330.36. The purity is usually 95%.

BenchChem offers high-quality N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-methylthiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-methylthiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- Los derivados de isoxazol se encuentran comúnmente en fármacos disponibles comercialmente debido a su importancia biológica . Los investigadores pueden explorar este compuesto como un andamiaje para diseñar nuevos fármacos.

- Algunos derivados de isoxazol han demostrado actividad antifúngica . Investigar el potencial fungicida de este compuesto contra hongos patógenos (como R. oryzae, C. tropicum y A. niger) podría ser valioso.

Descubrimiento de fármacos y química medicinal

Agentes antifúngicos

Catálisis y química verde

Actividad Biológica

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-methylthiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on available research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a thiophene ring, an oxadiazole moiety, and a cyclopropylisoxazole group. Its molecular formula is C14H15N3O3S with a molecular weight of approximately 303.35 g/mol. The presence of these functional groups suggests diverse interactions with biological targets.

Synthesis

The synthesis of N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-methylthiophene-2-carboxamide typically involves the following steps:

- Formation of Isolated Intermediates : The initial step often includes the synthesis of the cyclopropylisoxazole and oxadiazole intermediates through cyclization reactions.

- Coupling Reaction : The final product is formed by coupling these intermediates with 4-methylthiophene-2-carboxylic acid derivatives under appropriate conditions (e.g., using coupling agents like EDC or DCC).

Antimicrobial Properties

Research indicates that compounds containing oxadiazole and thiophene rings exhibit notable antimicrobial activity. For instance, studies have shown that derivatives similar to N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-methylthiophene-2-carboxamide display effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Pseudomonas aeruginosa | 12 | 64 |

Anticancer Activity

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through mechanisms involving the inhibition of specific kinases or transcription factors associated with cell proliferation.

The proposed mechanism by which N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-methylthiophene-2-carboxamide exerts its biological effects includes:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in the biosynthesis of essential cellular components.

- Interaction with DNA/RNA : It could potentially intercalate with nucleic acids or interact with proteins that regulate gene expression.

- Modulation of Signaling Pathways : By targeting specific signaling cascades, it may alter cellular responses to stress or growth signals.

Case Studies

A series of case studies have been conducted to evaluate the efficacy and safety profile of this compound:

- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to control groups.

- Toxicology Assessments : Toxicological evaluations indicated a favorable safety profile at therapeutic doses, with minimal side effects observed.

Propiedades

IUPAC Name |

N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-methylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O3S/c1-8-4-12(23-7-8)15(20)16-6-13-17-14(19-22-13)10-5-11(21-18-10)9-2-3-9/h4-5,7,9H,2-3,6H2,1H3,(H,16,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJRXGUQFPPKZER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)NCC2=NC(=NO2)C3=NOC(=C3)C4CC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.